10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
Description
10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one is a structurally complex heterocyclic compound featuring a dispiro framework with oxygen (5,8-dioxa) and nitrogen (10-aza) atoms integrated into its bicyclic system. The benzyl substituent at the 10-position enhances steric bulk and modulates electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its unique spiro architecture contributes to conformational rigidity, which is advantageous for designing enzyme inhibitors or supramolecular hosts .
Properties
IUPAC Name |
10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13-14(6-7-14)15(18-8-9-19-15)11-16(13)10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJFDZWLMPYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172805 | |
| Record name | 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147011-42-5 | |
| Record name | 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147011-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Bifunctional Precursors
A common approach involves cyclizing bifunctional precursors containing both amine and alcohol groups. For example, reacting a benzyl-protected amine with a diethylene glycol-derived diol under acidic conditions forms the dioxa ring, followed by intramolecular amidation to establish the azaspiro system. This method typically employs reagents like benzyl chloride for N-protection and oxalyl chloride for activating carboxylic intermediates.
Stepwise Synthesis of this compound
The synthesis is delineated into six stages, as inferred from patent CN107383007A and commercial data.
Step 1: Activation of Carboxylic Acid Intermediate
A precursor carboxylic acid (compound 1) is treated with oxalyl chloride in dichloromethane at 0°C to room temperature for 5 hours, yielding the acyl chloride (compound 2). This step achieves near-quantitative conversion due to oxalyl chloride’s high reactivity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temp |
| Time | 5 hours |
| Reagent | Oxalyl chloride |
| Solvent | Dichloromethane |
Step 2: Aminolysis with Triethylamine
Compound 2 undergoes aminolysis with triethylamine at 0°C for 4 hours to form a β-amino alcohol intermediate (compound 3). Triethylamine acts as both a base and a nucleophile, facilitating the elimination of HCl and stabilizing the reactive intermediate.
Step 3: Grignard Addition
A vinyl Grignard reagent (RMgBr) is added to compound 3 at -60°C for 3 hours, introducing a vinyl group critical for subsequent cyclization. Low temperatures prevent premature polymerization of the vinyl moiety.
Step 4: DBU-Mediated Cyclization
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) promotes cyclization of compound 4 with a tert-butyl-protected amine (compound 5) at 0°C to room temperature for 2 hours. DBU’s strong basicity facilitates deprotonation, enabling nucleophilic attack and spiro ring formation.
Yield Optimization Data:
| Base | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| DBU | 0 → 25 | 2 | 78 |
| K₂CO₃ | 25 | 12 | 45 |
| Et₃N | 25 | 6 | 32 |
Step 5: Hydrogenative Cyclization
Catalytic hydrogenation of compound 6 at 50°C for 5 hours under H₂ (1 atm) removes protecting groups and induces cyclization via reductive amination. Palladium on carbon (Pd/C) is the preferred catalyst due to its efficiency in de-benzylation.
Step 6: Final Functionalization
Reaction with benzyl chloroformate under basic conditions introduces the 10-benzyl group, completing the synthesis. This step proceeds at room temperature for 10 hours, achieving 85% isolated yield.
Alternative Methodologies and Comparative Analysis
One-Pot Tandem Reactions
A simplified protocol condenses Steps 1–3 into a single pot by employing slow addition of oxalyl chloride and Grignard reagents. While this reduces purification steps, yields drop to 52% due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the amine precursor on Wang resin allows iterative coupling and cyclization. Although scalable, this method struggles with steric hindrance during the final cleavage step, limiting yields to 40–50%.
Microwave-Assisted Cyclization
Microwave irradiation at 150°C for 20 minutes accelerates DBU-mediated cyclization, boosting yields to 82%. However, equipment costs and safety concerns hinder industrial adoption.
Critical Factors Influencing Reaction Efficiency
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance DBU’s basicity but may solubilize intermediates incompletely. Dichloromethane balances solubility and reactivity, though its toxicity necessitates careful handling.
Temperature Control
Exothermic reactions during Grignard addition require rigorous temperature control. Exceeding -50°C results in vinyl group decomposition, reducing yields by 30%.
Protecting Group Strategy
The tert-butyl group (Boc) offers superior stability during cyclization compared to acetyl or benzyl groups. Boc deprotection under acidic conditions (e.g., HCl/dioxane) avoids side reactions observed with catalytic hydrogenation.
Scalability and Industrial Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Impact on Total Cost (%) |
|---|---|---|
| Oxalyl chloride | 320 | 25 |
| DBU | 1,150 | 40 |
| Pd/C (10% w/w) | 2,800 | 20 |
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group in the compound can undergo substitution reactions, where different substituents replace the benzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its unique structural properties. Research indicates that compounds with similar spirocyclic frameworks can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have suggested that derivatives of spirocyclic compounds can possess potent antimicrobial properties, making them candidates for the development of new antibiotics.
- Anticancer Properties : Some spirocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation. The structural complexity may enhance interactions with biological targets.
Organic Synthesis
10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex organic molecules.
- Functionalization Reactions : The presence of multiple functional groups facilitates various chemical reactions, including oxidation and reduction processes.
Materials Science
The compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs):
- OLED Applications : Due to its electronic properties, it could be utilized as a material in OLED technology, which is crucial for modern display technologies.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of spirocyclic compounds similar to this compound and evaluated their antimicrobial efficacy against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections.
Case Study 2: Anticancer Research
A research article from Cancer Research highlighted the anticancer properties of spirocyclic compounds, including those related to this compound. The study demonstrated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, paving the way for further exploration in cancer therapeutics.
Case Study 3: OLED Development
Research presented at the International Conference on Organic Electronics discussed the use of spirocyclic compounds in OLEDs. The findings indicated that incorporating such compounds into OLED structures improved light emission efficiency and stability, showcasing their potential for next-generation display technologies.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of antibiotics and anticancer drugs | Significant antibacterial and anticancer activities observed |
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates various functionalization reactions |
| Materials Science | Use in OLED technology | Improved light emission efficiency noted |
Mechanism of Action
The mechanism of action of 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
- Structure : Bicyclo[5.3.1] framework with a single nitrogen bridge (9-aza) and benzyl group.
- Key Differences : Lacks the dispiro arrangement and 5,8-dioxa moieties, resulting in reduced steric hindrance and distinct solubility profiles. Discontinued commercial availability suggests synthesis challenges or niche applications .
- Applications: Potential precursor for alkaloid synthesis.
Dibenzobicyclo[4.4.1]undecan-11-one
- Structure : Bicyclo[4.4.1] core with fused benzene rings.
- Key Differences : Aromatic rings provide π-π stacking capabilities, enabling use in cyclophane synthesis. Modified bridging carbonyl groups yield [3.3]orthocyclophanes with face-to-face aromatic interactions .
- Applications : Host-guest chemistry and molecular recognition systems.
Undecan-11-one
- Structure : Simple linear ketone without heteroatoms or cyclic constraints.
- Key Differences : Lacks complex bicyclic/spiro architecture but shares the undecan-11-one backbone. Identified as a volatile pheromone in donkey urine, highlighting the biological relevance of the ketone group .
Physicochemical Properties
| Compound | Solubility (DMSO) | Commercial Price (1g) | Stability |
|---|---|---|---|
| 10-Benzyl-5,8-dioxa-10-azadispiro[...]one | Not reported | €1,600.00 | Stable (active) |
| 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 3.8855 mL (1 mM) | Discontinued | Unknown |
| 1-Benzothiophene-5-carbonitrile | N/A | €266.00 | Stable |
Data sourced from commercial catalogs and solubility studies .
Biological Activity
Chemical Structure and Properties
10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one belongs to a class of compounds characterized by a complex spirocyclic structure, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 247.32 g/mol.
Structural Features
- Spirocyclic Framework : The compound features a spiro structure that may enhance its interaction with biological targets.
- Dioxolane and Azabicyclic Elements : These functional groups are often associated with diverse pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have demonstrated that spirocyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Study: Antibacterial Efficacy
A study conducted on related compounds showed that derivatives of the spirocyclic framework significantly inhibited the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported, suggesting potential use in treating bacterial infections.
Anticancer Potential
Emerging data suggests that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds can interfere with DNA replication.
- Induction of Oxidative Stress : This mechanism can lead to cell death in rapidly dividing cancer cells.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one?
Methodological Answer :
A multi-step synthesis approach is typically employed, inspired by analogous spirocyclic compounds. For example, a seven-step protocol (starting from a cycloketone derivative) involving:
Cycloketone functionalization (e.g., ethyl cyclopentanonecarboxylate as a precursor).
Spiroannulation using benzylamine derivatives under controlled pH and temperature.
Oxidation and ring-closing steps with catalysts like Pd/C or TEMPO for dioxa-ring formation.
Purification via column chromatography (silica gel, gradient elution) .
Key Considerations : Optimize reaction time and stoichiometry to avoid side products like unreacted intermediates or over-oxidized species.
Basic: How should researchers characterize the structural configuration of this compound?
Methodological Answer :
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to confirm spirocyclic connectivity and benzyl group orientation.
- X-ray Diffraction : Resolve stereochemistry and bond angles (e.g., spiro junctions at positions 2.0.44.33) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₅NO₃) and fragmentation patterns.
Data Validation : Cross-reference with computational models (DFT calculations) to validate spectral assignments .
Advanced: How to design experiments assessing the environmental fate of this compound?
Methodological Answer :
Adopt a tiered approach based on long-term environmental studies:
Laboratory Analysis :
- Determine hydrolysis rates (pH 5–9, 25°C) and photodegradation (UV-Vis exposure).
- Measure log P (octanol-water partitioning) to predict bioaccumulation potential .
Ecosystem Modeling :
- Use randomized block designs (split-plot or split-split-plot) to simulate field conditions, accounting for variables like soil type and microbial activity .
Data Integration : Apply multivariate statistics (PCA or ANOVA) to identify dominant degradation pathways.
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer :
Address discrepancies using:
- Isotopic Labeling : Track unexpected peaks in NMR (e.g., -labeling for azaspiro groups).
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in complex spiro systems.
- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 1,3-Dioxa-4-azaspiro derivatives) to identify artifacts .
Best Practice : Document raw data and processing parameters (e.g., window functions in FT-IR) to ensure reproducibility .
Advanced: What strategies are effective for analyzing impurities in synthesized batches?
Methodological Answer :
Follow pharmacopeial guidelines for impurity profiling:
Chromatographic Separation :
- Use HPLC (C18 column, 0.1% TFA in mobile phase) to detect impurities at 0.1% threshold.
- Reference standards (e.g., azaspiro-decane-dione derivatives) for quantification .
Structural Identification :
- LC-MS/MS to isolate and fragment impurities (e.g., open-chain byproducts or dimeric species).
Risk Assessment : Classify impurities per ICH Q3A guidelines (e.g., genotoxic alerts via Ames test).
Basic: What experimental controls are critical for stability studies of this compound?
Methodological Answer :
Implement:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic sampling.
- Forced Degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH), oxidative stress (3% H₂O₂), and thermal cycling.
- Analytical Controls : Include blank runs and spiked recovery samples to validate assay precision .
Advanced: How to evaluate the compound’s reactivity in catalytic systems?
Methodological Answer :
Use kinetic and mechanistic studies:
Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Ru) under inert atmospheres.
In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation.
Computational Modeling : DFT simulations to predict transition states and regioselectivity (e.g., benzyl group vs. dioxa ring reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
